![molecular formula C7H14N2O B12340634 octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
octahydro-2H-pyrido[4,3-b]morpholine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2H-pyrido[4,3-b]morpholine, trans: is a heterocyclic compound with a unique structure that combines elements of both pyridine and morpholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-pyrido[4,3-b]morpholine, trans typically involves the hydrogenation of pyrido[4,3-b]morpholine under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. The process ensures the complete saturation of the pyridine ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-2H-pyrido[4,3-b]morpholine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octahydro-2H-pyrido[4,3-b]morpholine, trans is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of octahydro-2H-pyrido[4,3-b]morpholine, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved in its action are often related to neurotransmission and signal transduction, making it a compound of interest in neuropharmacology.
Comparación Con Compuestos Similares
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine:
Octahydro-2H-pyrido[4,3-b]morpholine: The unsubstituted form of the compound, which serves as a basis for further functionalization.
Uniqueness: Octahydro-2H-pyrido[4,3-b]morpholine, trans stands out due to its specific structural configuration and the presence of both pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m0/s1 |
Clave InChI |
AKVZQOUKDWLMFU-BQBZGAKWSA-N |
SMILES isomérico |
C1CNC[C@H]2[C@H]1OCCN2 |
SMILES canónico |
C1CNCC2C1OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
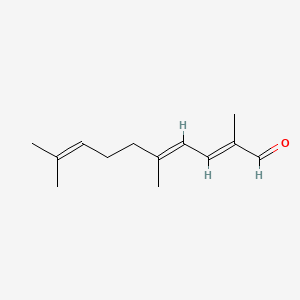
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
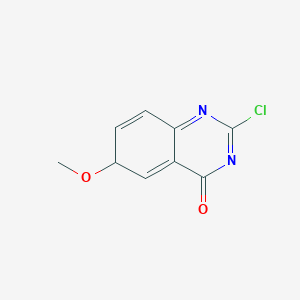

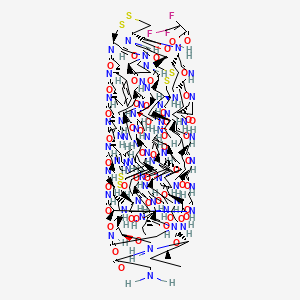
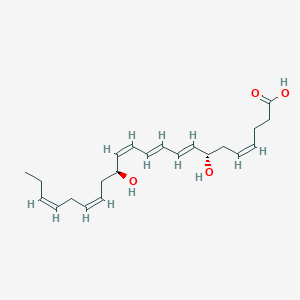
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
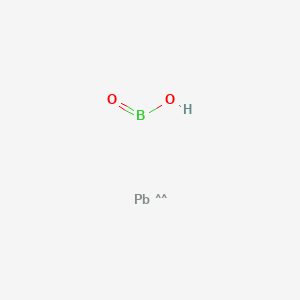
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
